1,3,3-Trimethylindolinonaphthospirooxazine

Beschreibung

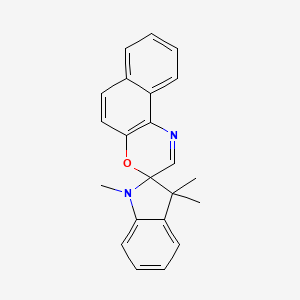

Structure

3D Structure

Eigenschaften

IUPAC Name |

1',3',3'-trimethylspiro[benzo[f][1,4]benzoxazine-3,2'-indole] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O/c1-21(2)17-10-6-7-11-18(17)24(3)22(21)14-23-20-16-9-5-4-8-15(16)12-13-19(20)25-22/h4-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTRKDFIQFOAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=CC5=CC=CC=C54)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344142 | |

| Record name | Photorome I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27333-47-7 | |

| Record name | 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27333-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Photorome I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,3,3-trimethylspiro(indole-2,3'-(3H)naphth(2,1-b)(1,4)oxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3,3-Trimethylindolinonaphthospirooxazine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3,3-trimethylindolinonaphthospirooxazine, a quintessential photochromic molecule. Intended for researchers, chemists, and materials scientists, this document delves into the foundational principles of its synthesis, the intricacies of its photochromic mechanism, and the analytical techniques required for its thorough characterization. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights grounded in established chemical principles. The guide is structured to serve as both a theoretical primer and a practical laboratory manual, complete with data tables and workflow diagrams to ensure clarity and reproducibility.

Introduction: The World of Photochromism and Spirooxazines

Photochromism is a remarkable phenomenon where a chemical species undergoes a reversible transformation between two forms, A and B, which possess distinct absorption spectra.[1] This change is induced in one or both directions by electromagnetic radiation. Spirooxazines are a prominent class of organic photochromic compounds renowned for their excellent fatigue resistance and robust photocoloration, making them superior candidates for a wide range of applications.[2] These applications include ophthalmic lenses, optical memory devices, molecular switches, and "smart" textiles.[3][4][5]

The photochromic behavior of spirooxazines is rooted in the reversible cleavage of a spiro C-O bond upon exposure to UV radiation.[1][6] This process converts the stable, colorless, spirocyclic (SP) form into a planar, conjugated, and intensely colored merocyanine (MC) form.[3] The system reverts to its colorless state either thermally or upon exposure to visible light.

Among the various spirooxazine derivatives, 1,3,3-trimethylindolinonaphthospirooxazine is a benchmark compound, widely studied for its well-defined photochromic properties and straightforward synthesis. This guide will focus exclusively on this molecule, providing the necessary technical depth for its successful synthesis and characterization.

Synthesis: From Precursors to the Final Photochrome

The synthesis of 1,3,3-trimethylindolinonaphthospirooxazine is primarily achieved through the condensation of two key precursors: 1,3,3-trimethyl-2-methyleneindoline, commonly known as Fischer's base, and 1-nitroso-2-naphthol.

Synthesis of Precursors

a) 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base): Fischer's base is a critical intermediate in dye chemistry.[7] It is synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone (in this case, acetone to form an intermediate that rearranges and is subsequently methylated) under acidic conditions.[8] For practical laboratory purposes, Fischer's base is commercially available and can be purchased from various chemical suppliers. It is an enamine and should be handled with care, as it can be unstable in air over long periods.[9][10]

b) 1-Nitroso-2-naphthol: This precursor is prepared by the nitrosation of 2-naphthol.[11] The reaction involves treating 2-naphthol with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a mineral acid like sulfuric or hydrochloric acid at low temperatures.[12][13][14]

Experimental Protocol: Synthesis of 1-Nitroso-2-naphthol

-

Preparation: In a flask, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.

-

Nitrosation: Cool the solution in an ice bath to below 5°C. Slowly add an aqueous solution of sodium nitrite (1.0 eq).

-

Acidification: While maintaining the low temperature and stirring vigorously, slowly add 10% sulfuric acid or hydrochloric acid dropwise until the solution is acidic (test with Congo red paper).[14]

-

Isolation: A pale yellow precipitate of 1-nitroso-2-naphthol will form.[13] Allow the mixture to stand for approximately 2 hours, then collect the solid by filtration.

-

Purification: Wash the precipitate thoroughly with cold water to remove residual acid and salts. The product can be used directly in the next step or recrystallized from a suitable solvent if higher purity is required.

Core Synthesis: Condensation Reaction

The final step is the condensation of Fischer's base with 1-nitroso-2-naphthol. This reaction proceeds readily in a polar solvent, such as ethanol, under reflux.[15]

Experimental Protocol: Synthesis of 1,3,3-Trimethylindolinonaphthospirooxazine

-

Reaction Setup: To a round-bottom flask, add 1-nitroso-2-naphthol (1.0 eq) and 1,3,3-trimethyl-2-methyleneindoline (Fischer's base, ~1.05 eq).

-

Solvent Addition: Add absolute ethanol to the flask (a typical concentration is ~0.25 M).

-

Reflux: Heat the mixture under reflux for 2-4 hours.[15] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the solution to room temperature. The product may precipitate out. If not, the solvent can be removed under reduced pressure.[15]

-

Purification: The crude solid is then purified. Column chromatography using silica gel with a solvent system like petroleum ether/ethyl acetate or dichloromethane is highly effective.[15]

-

Final Product: After purification, the solvent is evaporated to yield 1,3,3-trimethylindolinonaphthospirooxazine as a pale yellow or gray solid.[15]

Synthesis Workflow Diagram

The overall synthesis pathway is visualized below.

Caption: Synthesis workflow for 1,3,3-trimethylindolinonaphthospirooxazine.

The Photochromic Mechanism: A Tale of Two Isomers

The functionality of spirooxazine hinges on its ability to isomerize upon light stimulation. This process involves a significant structural and electronic rearrangement.

-

Spiro (SP) Form: In its ground state, the molecule exists in the spiro form. The indoline and naphthoxazine moieties are orthogonal to each other, connected by a central spiro carbon atom. This non-planar structure results in a lack of extended π-conjugation, and thus the compound is colorless or pale yellow, absorbing only in the UV region.[6]

-

Merocyanine (MC) Form: Upon irradiation with UV light (e.g., 365 nm), the C-O bond in the oxazine ring undergoes heterolytic cleavage.[1] This ring-opening is followed by rotation, leading to the formation of the planar, zwitterionic merocyanine isomer.[1] This planar structure possesses an extended π-conjugated system, giving rise to a strong absorption band in the visible spectrum (typically around 600-620 nm), which is perceived as a blue or violet color.[16]

-

Reversion: The colored MC form is thermodynamically less stable than the SP form. It reverts to the colorless SP form either thermally in the dark or photochemically upon exposure to visible light.[3] This reversibility is the cornerstone of its application in photoswitchable devices.

Caption: The reversible photoisomerization of spirooxazine.

Characterization: Validating Structure and Function

A multi-faceted analytical approach is required to confirm the successful synthesis of 1,3,3-trimethylindolinonaphthospirooxazine and to characterize its photochromic properties.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. Key signals in the ¹H NMR spectrum include singlets for the gem-dimethyl protons and the N-methyl protons of the indoline moiety, along with a complex pattern of aromatic protons.[17] ¹³C NMR will show distinct signals for the spiro carbon and the carbons of the two different ring systems.[18][19]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. Characteristic peaks include those for aromatic C-H stretching, C-N stretching, and the C-O-C ether linkage within the spiro ring system.[18]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (C₂₂H₂₀N₂O, M.W. = 328.41 g/mol ).[20]

Analysis of Photochromic Properties

-

UV-Visible (UV-Vis) Spectroscopy: This is the primary technique for investigating photochromism.[21] A solution of the compound in a suitable solvent (e.g., acetonitrile, dichloromethane) is analyzed.

-

Initial State (SP form): The initial spectrum shows absorption peaks only in the UV region (< 400 nm).

-

Photo-activated State (MC form): Upon irradiation with a UV lamp (e.g., 365 nm), a new, strong absorption band appears in the visible region (~610-620 nm).[1] The intensity of this peak is proportional to the concentration of the MC form.

-

Kinetics: By monitoring the decay of the visible absorption band in the dark (thermal fading) or under visible light (photobleaching), the kinetics of the reversion reaction can be determined.[1]

-

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Sample Preparation: Prepare a dilute solution of the synthesized spirooxazine in a spectroscopic-grade solvent (e.g., 1x10⁻⁵ M in acetonitrile).

-

Baseline Spectrum: Record the UV-Vis absorption spectrum of the solution in a quartz cuvette. This represents the colorless SP form.

-

Photoactivation: Irradiate the cuvette with a UV light source (365 nm) for a set period (e.g., 60 seconds) until a maximum color change is observed.

-

Activated Spectrum: Immediately record the UV-Vis spectrum again. A prominent peak in the visible range should now be present, confirming the generation of the MC form.

-

Reversion Study: To study thermal reversion, place the cuvette in the dark and record spectra at regular intervals until the visible peak disappears. Plot absorbance vs. time to determine the reaction kinetics.

Summary of Key Characterization Data

| Property | Typical Value / Observation | Technique | Reference |

| Appearance | White to light yellow powder/crystal | Visual | [22] |

| Melting Point | 128-130 °C | Melting Point Apparatus | [16][20] |

| Molecular Formula | C₂₂H₂₀N₂O | MS, Elemental Analysis | [20] |

| Molecular Weight | 328.41 g/mol | Mass Spectrometry | [20] |

| ¹H NMR (CDCl₃) | δ ~1.2-1.4 (s, 6H, C(CH₃)₂), ~2.7 (s, 3H, N-CH₃), ~6.5-8.2 (m, 11H, Ar-H) | NMR | [17] |

| λmax (SP Form) | ~340-360 nm | UV-Vis Spectroscopy | [23] |

| λmax (MC Form) | ~610-620 nm (in non-polar solvents) | UV-Vis Spectroscopy | [1] |

Conclusion and Outlook

This guide has detailed the synthesis and characterization of 1,3,3-trimethylindolinonaphthospirooxazine, a foundational molecule in the field of photochromism. The synthetic route, based on the condensation of Fischer's base and 1-nitroso-2-naphthol, is reliable and accessible. The characterization is straightforward, relying on standard spectroscopic techniques to confirm both the molecular structure and the hallmark photochromic activity.

The true power of spirooxazine chemistry lies in its tunability. By introducing various substituents onto either the indoline or naphthoxazine moieties, researchers can precisely engineer the molecule's properties.[2] Future work will continue to focus on synthesizing novel derivatives with enhanced fatigue resistance, faster switching speeds, and absorption profiles tailored to specific applications, from high-density data storage and smart windows to targeted photodynamic therapy.[2][5][24]

References

- Yang, X. L., Yang, B. J., Liu, Y. Y., & Zhu, H. J. (2012). Synthesis, Characterization and Photochromic Properties of Novel Spirooxazines. Asian Journal of Chemistry, 24(12), 5525-5529.

-

ResearchGate. (n.d.). Mechanism of photochromic transformations of spirooxazine. Retrieved from [Link]

- Konstantinov, G., Farcas, A., & Militaru, A. (2012). Tunable photochromism of spirooxazines via metal coordination. Dalton Transactions, 41(4), 1139-1142.

- Chibisov, A. K., & Görner, H. (1999). Photoprocesses in Spirooxazines and Their Merocyanines. The Journal of Physical Chemistry A, 103(15), 2634-2642.

-

Wikipedia. (n.d.). 1-Nitroso-2-naphthol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1-nitroso-2-naphthol. Retrieved from [Link]

- Sisk, W. N., & Chignell, C. F. (1995). Photochromism of Spirooxazines in Homogeneous Solution and Phospholipid Liposomes. Journal of the American Chemical Society, 117(47), 11721-11728.

-

Organic Syntheses. (n.d.). 1-nitro-2-naphthol. Retrieved from [Link]

- Zhang, J., Wang, Q., & Wang, Y. (2017). Advances in Spiropyrans/Spirooxazines and Applications Based on Fluorescence Resonance Energy Transfer (FRET)

-

Molbase. (n.d.). Synthesis of 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3'-3H-naphtho[2,1-b][25]oxazine]. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Industrial Applications of 1-Nitroso-2-naphthol. Retrieved from [Link]

- Nikolova, D., Nedelchev, L., & Grabchev, I. (2023). Photoswitchable Photochromic Chelating Spironaphthoxazines: Synthesis, Photophysical Properties, Quantum-Chemical Calculations, and Complexation Ability. ACS Omega, 8(29), 26039-26053.

-

Nikolova, D., Nedelchev, L., & Grabchev, I. (2023). Photoswitchable Photochromic Chelating Spironaphthoxazines: Synthesis, Photophysical Properties, Quantum-Chemical Calculations, and Complexation Ability. PMC - PubMed Central. Retrieved from [Link]

- Le-Bourdon, G., et al. (2022). Photochromic spiro-indoline naphthoxazines and naphthopyrans in dye-sensitized solar cells. Materials Chemistry Frontiers, 6(17), 2355-2366.

- Google Patents. (n.d.). US3865837A - Process for preparing fischer's base.

-

National Institutes of Health. (n.d.). Ethoxy-1,3,3-trimethylspiro[indoline-2,3′-3H-naphtho[2,1-b][25]oxazine]. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Dihydro-1,3,3-trimethylspiro(2H-indole-2,3'-[3H]-naphth[2,1-b][25]oxazine) - 1H NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3,3-Trimethylspiro[indoline-2,3'-[3H]naphtho[2,1-b][25]oxazine trimethylsilylcyano adduct. Retrieved from https://spectrabase.com/spectrum/4xV21C26vX0

-

PubChem. (n.d.). 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3'-[3H]naphth[2,1-b][25]oxazine]. Retrieved from [Link]

-

Arkivoc. (n.d.). Reactions of Fischer's base with cyclic and acyclic conjugated nitro-olefins and nitrovinyl ethers. Retrieved from [Link]

-

El-Sayed, Y. S. (2009). Photochromic properties of 1,3,3-trimethylspiro[indoline-2,3′-[3H]naphtho[2,1-b][25]oxazine] doped in PMMA and epoxy resin thin films. Journal of Applied Polymer Science, 114(1), 22-27.

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Dihydro-1,3,3-trimethylspiro(2H-indole-2,3'-[3H]-naphth[2,1-b][25]oxazine) - 13C NMR. Retrieved from [Link]

-

MDPI. (2023). Methyl 5′-Chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro-[chromene-2,2′-indoline]-6-carboxylate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in Spiropyrans/Spirooxazines and Applications Based on Fluorescence Resonance Energy Transfer (FRET) with Fluorescent Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photoswitchable Photochromic Chelating Spironaphthoxazines: Synthesis, Photophysical Properties, Quantum-Chemical Calculations, and Complexation Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US3865837A - Process for preparing fischer{3 s base - Google Patents [patents.google.com]

- 8. Fischer Indole Synthesis [organic-chemistry.org]

- 9. 2′-Ethoxy-1,3,3-trimethylspiro[indoline-2,3′-3H-naphtho[2,1-b][1,4]oxazine] - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

- 11. nbinno.com [nbinno.com]

- 12. 1-Nitroso-2-naphthol - Wikipedia [en.wikipedia.org]

- 13. prepchem.com [prepchem.com]

- 14. Page loading... [wap.guidechem.com]

- 15. prepchem.com [prepchem.com]

- 16. 1,3,3-Trimethylindolinonaphthospirooxazine | 27333-47-7 [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine] | C22H20N2O | CID 594662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. spectrabase.com [spectrabase.com]

- 20. 1,3-Dihydro-1,3,3-trimethylspiro 2H-indole-2,3 - 3H naphth 2,1-b 1,4 oxazine = 98.0 HPLC 27333-47-7 [sigmaaldrich.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. 1,3,3-Trimethylindolinonaphthospirooxazine | 27333-47-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 23. mdpi.com [mdpi.com]

- 24. Photochromic spiro-indoline naphthoxazines and naphthopyrans in dye-sensitized solar cells - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Photochromic Properties of 1,3,3-Trimethylindolinonaphthospirooxazine

Abstract

This technical guide provides a comprehensive exploration of the photochromic behavior of 1,3,3-trimethylindolinonaphthospirooxazine, a prominent member of the spirooxazine family of photochromic compounds. The document delves into the fundamental principles governing its reversible transformation between a colorless, closed spiro form and a colored, open merocyanine form upon exposure to ultraviolet (UV) radiation. Key aspects, including the synthesis, the intricate mechanism of photochromism, and the profound influence of environmental factors such as solvent polarity and temperature, are discussed in detail. Furthermore, this guide outlines standardized experimental protocols for the characterization of its photochromic properties, including UV-Vis spectroscopy and kinetic analysis of the thermal fading process. The remarkable attributes of this molecule, such as its high fatigue resistance, make it a compelling candidate for a multitude of applications, which are also briefly reviewed. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of materials science and drug development, providing both foundational knowledge and practical insights into the fascinating world of spirooxazine photochromism.

Introduction: The Phenomenon of Photochromism in Spirooxazines

Photochromism is a reversible transformation of a chemical species between two forms, A and B, which have different absorption spectra, induced in one or both directions by electromagnetic radiation.[1] Spirooxazines, a class of organic photochromic compounds, have garnered significant attention due to their robust performance characteristics, particularly their exceptional resistance to photodegradation, often referred to as fatigue.[2][3][4] Among them, 1,3,3-trimethylindolinonaphthospirooxazine stands out as a benchmark compound for fundamental studies and a precursor for the development of advanced photoresponsive materials.

The core of its photochromic behavior lies in a reversible ring-opening and ring-closing mechanism. The stable form, a colorless or pale yellow solid, is the closed spiro form.[5] Upon irradiation with UV light, the spiro C-O bond cleaves, leading to the formation of the highly colored, open-ring merocyanine isomer.[1][3] This merocyanine form absorbs strongly in the visible region of the electromagnetic spectrum, resulting in a distinct color change. The reverse reaction, the ring-closing to the spiro form, can be initiated either thermally or by irradiation with visible light.[1] This reversible switching between two distinct states with different optical properties forms the basis of their utility in a wide array of applications, from ophthalmic lenses to optical data storage.

Synthesis of 1,3,3-Trimethylindolinonaphthospirooxazine

The most prevalent and efficient method for the synthesis of 1,3,3-trimethylindolinonaphthospirooxazine involves the condensation reaction between 1,3,3-trimethyl-2-methyleneindoline (often referred to as Fischer's base) and 1-nitroso-2-naphthol.[4][5] This reaction is typically carried out in a polar organic solvent, such as ethanol, under reflux conditions.[5]

The general procedure involves heating a mixture of equimolar amounts of the two reactants in ethanol for a specified period.[5] Following the reaction, the solvent is evaporated, and the resulting crude product is purified, commonly by flash chromatography over silica gel using an appropriate eluent system like dichloromethane.[5] The final product is typically obtained as a pale yellow solid.[5]

It is crucial to note that 1,3,3-trimethyl-2-methyleneindoline derivatives can be unstable in air at room temperature and may require purification by vacuum distillation before use to ensure high yields and purity of the final spirooxazine product.[6]

The Intricate Mechanism of Photochromism

The photochromic transformation of 1,3,3-trimethylindolinonaphthospirooxazine is a fascinating example of molecular machinery at the nanoscale. The process is initiated by the absorption of a photon of UV light by the closed spiro form. This absorption excites the molecule to a higher energy state, leading to the heterolytic cleavage of the Cspiro–O bond.[4][7]

This bond cleavage results in the formation of a planar, open-ring merocyanine structure.[8] The merocyanine form is not a single species but rather a mixture of several geometric isomers (e.g., trans-trans-cis, cis-trans-trans) that can be in thermal equilibrium.[1] These isomers possess an extended π-conjugated system, which is responsible for the strong absorption in the visible region and the resulting deep color. The overall mechanism can be visualized as a dynamic equilibrium between the closed and open forms, influenced by external stimuli.

Caption: Reversible photoisomerization of 1,3,3-trimethylindolinonaphthospirooxazine.

Key Factors Influencing Photochromic Performance

The photochromic behavior of 1,3,3-trimethylindolinonaphthospirooxazine is not an intrinsic, immutable property but is highly susceptible to its surrounding environment. Understanding these influences is paramount for tailoring its performance for specific applications.

Solvent Polarity

Solvent polarity plays a pivotal role in dictating the spectral and kinetic properties of the merocyanine form. In contrast to spiropyrans, spirooxazines exhibit a positive solvatochromism.[9][10] This means that an increase in the polarity of the solvent leads to a bathochromic (red) shift in the absorption maximum of the colored merocyanine form.[2][11] This phenomenon is attributed to the greater stabilization of the more polar, zwitterionic character of the merocyanine in polar solvents.[1]

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax) of Merocyanine Form (nm) |

| Hexane | 1.88 | ~590 |

| Toluene | 2.38 | ~600 |

| Dichloromethane | 8.93 | ~610 |

| Ethanol | 24.55 | ~615 |

Table 1: Effect of solvent polarity on the absorption maximum of the merocyanine form of 1,3,3-trimethylindolinonaphthospirooxazine. (Note: Exact values can vary slightly based on experimental conditions).

Temperature

Temperature significantly affects the rate of the thermal fading (bleaching) process, which is the thermal reversion from the colored merocyanine form back to the colorless spiro form. As with most chemical reactions, an increase in temperature accelerates the rate of this thermal ring-closing reaction.[12] This relationship can be described by the Arrhenius equation, and the activation energy for this process is typically around 70 kJ mol-1.[12] Consequently, at higher temperatures, the colored form will fade more rapidly.

Matrix Rigidity

When incorporated into a polymer matrix, the rigidity of the surrounding environment can influence the photochromic behavior. A more rigid matrix can hinder the conformational changes required for the ring-opening and closing processes, potentially affecting both the coloration and fading kinetics. For instance, the photocoloration rate constant has been observed to be greater in a more flexible polymer like PMMA compared to a more rigid epoxy resin.[1]

Experimental Characterization Protocols

A thorough understanding of the photochromic properties of 1,3,3-trimethylindolinonaphthospirooxazine necessitates precise and reproducible experimental characterization. The following protocols outline the key techniques employed in this endeavor.

UV-Visible Spectroscopy

UV-Visible spectroscopy is the cornerstone technique for studying photochromic compounds. It allows for the quantification of the changes in the absorption spectrum upon irradiation.

Protocol for UV-Vis Spectroscopic Analysis:

-

Solution Preparation: Prepare a dilute solution of 1,3,3-trimethylindolinonaphthospirooxazine (typically 1 x 10⁻⁵ mol L⁻¹) in the solvent of interest.[11]

-

Initial Spectrum: Record the absorption spectrum of the solution in a quartz cuvette before irradiation. This spectrum will show the characteristic absorption bands of the closed spiro form in the UV region.[13]

-

Photo-activation: Irradiate the solution with a UV lamp (e.g., 365 nm) for a specified duration.[11]

-

Colored Form Spectrum: Immediately after irradiation, record the absorption spectrum again. A new, strong absorption band in the visible region (typically 550-650 nm) will appear, corresponding to the formation of the merocyanine form.[11]

-

Data Analysis: Determine the wavelength of maximum absorption (λmax) of the merocyanine form. The absorbance at this wavelength is directly proportional to the concentration of the colored species.

Caption: Workflow for UV-Vis spectroscopic analysis of photochromism.

Kinetic Studies of Thermal Fading

The kinetics of the thermal fading process provide valuable information about the stability of the colored merocyanine form. This is typically a first-order process.[1]

Protocol for Kinetic Analysis:

-

Coloration: Irradiate the spirooxazine solution with UV light until a stable, maximum absorbance of the merocyanine form is achieved.

-

Monitoring Absorbance Decay: In the absence of the UV light source, monitor the decrease in absorbance at the λmax of the merocyanine form over time at a constant temperature.[14]

-

Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. For a first-order reaction, this plot should yield a straight line. The rate constant (k) can be determined from the slope of this line (slope = -k).[1] The half-life (t½) of the fading process can then be calculated using the equation: t½ = ln(2)/k.

Quantum Yield Determination

The quantum yield (Φ) of the photocoloration reaction is a measure of the efficiency of the process and is defined as the number of molecules that undergo the photochromic reaction per photon absorbed.[15] Determining the quantum yield requires a more specialized setup and careful calibration.

Relative Method for Quantum Yield Determination:

A common approach is the relative method, where the quantum yield of the sample is determined by comparing its photochemical response to that of a well-characterized actinometer (a chemical system with a known quantum yield) under identical irradiation conditions.[15]

-

Actinometer Selection: Choose a suitable chemical actinometer, such as ferrioxalate, that absorbs light in the same spectral region as the spirooxazine.

-

Irradiation: Irradiate both the spirooxazine solution and the actinometer solution under the exact same conditions (light source, intensity, geometry).

-

Analysis: Measure the extent of the photochemical reaction for both the spirooxazine (e.g., by the increase in absorbance of the merocyanine form) and the actinometer.

-

Calculation: The quantum yield of the spirooxazine can then be calculated using a comparative formula that takes into account the absorbed light intensity and the extent of the reaction for both the sample and the actinometer.

Applications and Future Outlook

The robust and reversible photochromic properties of 1,3,3-trimethylindolinonaphthospirooxazine and its derivatives have paved the way for a diverse range of applications. Some of the most prominent areas include:

-

Ophthalmic Lenses: The ability to darken in the presence of UV light and fade back to clear indoors makes them ideal for self-tinting sunglasses.[4]

-

Optical Data Storage: The two distinct states (colored and colorless) can be used to represent binary data (0 and 1), enabling the development of high-density optical memory systems.

-

Smart Windows: Coatings containing spirooxazines can be used to create windows that automatically adjust their tint in response to sunlight, improving energy efficiency in buildings.

-

Sensors: The sensitivity of the merocyanine form to its environment can be harnessed to develop sensors for various analytes, such as metal ions.[4][7]

-

Molecular Switches: At the molecular level, the reversible isomerization can be used to control other chemical or physical processes, acting as a light-activated switch.

The field of spirooxazine research continues to evolve, with ongoing efforts focused on fine-tuning their properties through synthetic modifications. The goals include shifting the absorption wavelength, increasing the quantum yield, and enhancing fatigue resistance even further. As our understanding of the fundamental principles governing their photochromism deepens, we can expect to see the emergence of even more sophisticated and impactful applications in the years to come.

Conclusion

1,3,3-Trimethylindolinonaphthospirooxazine serves as a quintessential model for understanding the rich and complex world of photochromism. Its predictable yet tunable behavior, coupled with its remarkable stability, has solidified its importance in both academic research and industrial applications. This guide has provided a detailed overview of its synthesis, the mechanism of its light-induced transformations, the critical factors that influence its performance, and the experimental techniques used for its characterization. It is hoped that this comprehensive resource will empower researchers and professionals to further explore and exploit the vast potential of this fascinating class of photoresponsive molecules.

References

-

Advances in Spiropyrans/Spirooxazines and Applications Based on Fluorescence Resonance Energy Transfer (FRET) with Fluorescent Materials. (2017). PubMed Central. [Link]

- Novel Fatigue-Resistant Spirooxazines. (n.d.). SPIE Digital Library.

- FATIGUE STUDY OF SPIRO[INDOLINE-NAPTHOOXAZINES] PIGMENT USING COLORIMETRIC DATA IN A CONTINUOUS MODE OF UV IRRADIANCE. (n.d.). Fibres and Textiles.

- Synthesis, Characterization and Photochromic Properties of Novel Spirooxazines. (n.d.). Semantic Scholar.

-

Synthesis of 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3'-3H-naphtho[2,1-b][9][11]oxazine]. (n.d.). Molbase. [Link]

-

Photoswitchable Photochromic Chelating Spironaphthoxazines: Synthesis, Photophysical Properties, Quantum-Chemical Calculations, and Complexation Ability. (2023). ACS Omega. [Link]

-

Mechanism of photochromic transformations of spirooxazine. (n.d.). ResearchGate. [Link]

-

How to determine fluorescence quantum yield for photoswitchable/photochromic compounds? (2020). ResearchGate. [Link]

-

Advances in Spiropyrans/Spirooxazines and Applications Based on Fluorescence Resonance Energy Transfer (FRET) with Fluorescent Materials. (2017). MDPI. [Link]

- Photoswitchable Photochromic Chelating Spironaphthoxazines: Synthesis, Photophysical Properties, Quantum-Chemical Calculations, and Complexation Ability. (n.d.).

-

Mathematical optimization approach for estimating the quantum yield distribution of a photochromic reaction in a polymer. (2017). AIP Publishing. [Link]

-

Photochromic processes in spiro(1,3,3-trimethylindolo-2,2′-naphth[1,2-b]-1,4-oxazine) studied using two-laser two-colour techniques. (n.d.). RSC Publishing. [Link]

-

Ethoxy-1,3,3-trimethylspiro[indoline-2,3′-3H-naphtho[2,1-b][9][11]oxazine]. (2010). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Photoprocesses in Spirooxazines and Their Merocyanines. (1999). The Journal of Physical Chemistry A. [Link]

-

Absorbance of spirooxazine and (b) spiropyran before UV irradiation. (n.d.). ResearchGate. [Link]

-

Photochromism in view. (2008). Education in Chemistry. [Link]

-

Photochromic properties of 1,3,3-trimethylspiro[indoline-2,3′-[3H]naphtho[2,1-b][9][11]oxazine] doped in PMMA and epoxy resin thin films. (2009). ResearchGate. [Link]

-

A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. (2018). RSC Publishing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. vat.ft.tul.cz [vat.ft.tul.cz]

- 4. Photoswitchable Photochromic Chelating Spironaphthoxazines: Synthesis, Photophysical Properties, Quantum-Chemical Calculations, and Complexation Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. 2′-Ethoxy-1,3,3-trimethylspiro[indoline-2,3′-3H-naphtho[2,1-b][1,4]oxazine] - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Advances in Spiropyrans/Spirooxazines and Applications Based on Fluorescence Resonance Energy Transfer (FRET) with Fluorescent Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. asianpubs.org [asianpubs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Photochromism in view | Feature | RSC Education [edu.rsc.org]

- 15. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

Mechanism of photochromism in spirooxazines

An In-Depth Technical Guide to the Mechanism of Photochromism in Spirooxazines

Abstract

Spirooxazines represent a premier class of organic photochromic compounds, prized for their robust performance, high fatigue resistance, and tunable properties.[1][2] Their ability to undergo reversible color changes upon exposure to light has positioned them at the forefront of applications ranging from ophthalmic lenses and smart windows to optical data storage and molecular switches.[1][2][3] This technical guide provides a comprehensive exploration of the fundamental mechanism governing photochromism in spirooxazines. We will dissect the photochemical and thermal reactions at the molecular level, examine the structural and environmental factors that modulate their behavior, and detail the key experimental methodologies employed by researchers to characterize these dynamic systems. This document is intended for scientists and professionals seeking a deep, field-proven understanding of spirooxazine chemistry and its practical investigation.

Part 1: The Core Mechanism: A Tale of Two Isomers

The photochromism of spirooxazines is fundamentally an elegant, light-driven, reversible isomerization between two distinct molecular forms: a thermodynamically stable, colorless "spiro" form and a metastable, intensely colored "merocyanine" form.[1][4][5]

The Ground State: The Spiro (SP) Form

In the absence of activating light, a spirooxazine molecule exists in its closed-ring, or spiro (SP), form. This structure is characterized by two heterocyclic moieties—typically an indoline and a naphthoxazine group—that are linked by a central, tetrahedral spirocarbon atom.[2][6] This orthogonal arrangement prevents π-electron conjugation between the two halves of the molecule.[2][6] Consequently, the SP form does not absorb light in the visible spectrum; its primary absorption bands are located in the near-UV region (around 355-365 nm), rendering it colorless or pale yellow in solution.[2][7][8]

Photochemical Activation: The Ring-Opening Reaction

The photochromic transformation is initiated by the absorption of ultraviolet (UV) radiation.[9] This process can be understood through the following sequence of events:

-

Excitation: Upon absorbing a UV photon, the spirooxazine molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Bond Cleavage: In this excited state, the molecule becomes unstable, leading to the rapid heterolytic cleavage of the relatively weak Cspiro–O bond within the oxazine ring.[1][4][9][10][11] Computational studies and transient absorption spectroscopy have shown this bond-breaking to be an ultrafast process, occurring on the picosecond to femtosecond timescale.[12][13]

-

Isomerization: Following C-O bond scission, the molecule undergoes a significant conformational change. The two moieties rotate relative to each other, transforming the rigid, orthogonal structure into a planar, open-ring isomer.[6][10]

This entire sequence results in the formation of the merocyanine (MC) form.

The Colored State: The Merocyanine (MC) Form

The open-ring merocyanine (MC) form is structurally and electronically distinct from its spiro precursor. Its key features include:

-

Planarity and Conjugation: The MC form possesses a planar structure, which allows for extensive π-electron delocalization across the entire molecule.[5][13]

-

Visible Light Absorption: This extended conjugation significantly lowers the energy required for electronic transitions. As a result, the MC form strongly absorbs light in the visible region of the spectrum (typically 590-615 nm), producing an intense color, most commonly blue or purple.[1][7][14]

-

Isomeric Sub-states: The MC form is not a single structure but rather a mixture of several planar stereoisomers (e.g., trans- and cis-isomers) that can interconvert.[15] These isomers are in thermal equilibrium, and their relative populations can be influenced by the solvent and temperature.

Reversion to the Ground State: Ring-Closing

The colored MC form is metastable and will eventually revert to the more stable, colorless SP form. This ring-closing reaction can occur via two primary pathways:

-

Thermal Reversion (Dark Fading): In the absence of light, the MC form thermally isomerizes back to the SP form.[1][4] This process follows first-order kinetics, and its rate is highly dependent on the molecular structure, solvent, and temperature.[1][16][17] The activation energy for this thermal ring-closure is typically around 70 kJ mol⁻¹.[16]

-

Photochemical Reversion (Photobleaching): The ring-closing reaction can also be induced by irradiating the MC form with visible light corresponding to its absorption band.[4] This process, known as photobleaching, excites the MC molecule, facilitating the reformation of the Cspiro–O bond.

The complete photochromic cycle is a dynamic equilibrium between these two states, controlled by light and heat.

Part 2: Modulating Photochromic Performance

The precise photochromic properties of a spirooxazine—such as its color intensity, fade rate, and fatigue resistance—are not fixed. They can be finely tuned by modifying the molecular structure and the surrounding chemical environment.

The Role of Molecular Structure: Substituent Effects

The strategic placement of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the indoline and naphthoxazine rings is the primary method for tuning photochromic behavior.[18][19][20]

| Substituent Position | Substituent Type | General Effect on Photochromic Properties | Rationale |

| Indoline Ring | Electron-Donating (e.g., -OCH₃) | Stabilizes the MC form, often leading to a slower thermal fade rate and a red-shift in λmax. | Increases the electron density of the nitrogen atom, which helps to stabilize the positive charge that develops on the indoline portion of the open merocyanine form. |

| Indoline Ring | Electron-Withdrawing (e.g., -NO₂) | Destabilizes the MC form, leading to a faster thermal fade rate. | Decreases the electron density on the nitrogen, making the zwitterionic MC form less stable and accelerating the ring-closing reaction. |

| Naphthoxazine Ring | Electron-Donating (e.g., -NH₂) | Can cause a blue-shift in the absorption spectrum.[4] | Alters the energy levels of the π-conjugated system in the MC form. |

| Naphthoxazine Ring | Electron-Withdrawing (e.g., -NO₂, -CN) | Generally enhances the UV response (coloration efficiency) and stabilizes the MC form, slowing the fade rate.[19] | Stabilizes the negative charge that develops on the phenolate portion of the open merocyanine form, making the open state more favorable. |

This table provides a generalized summary. The precise effects can vary based on the specific molecule and conditions.

The Influence of the Environment: Solvatochromism

The polarity of the solvent has a profound impact on the photochromic equilibrium and the spectral properties of the MC form.[2][4]

-

Polar Solvents: The open merocyanine form has a significant zwitterionic character, with a separation of positive and negative charges. Polar solvents (e.g., ethanol, acetonitrile) stabilize this charge-separated state, leading to:

-

Nonpolar Solvents: In nonpolar solvents (e.g., hexane, toluene), the zwitterionic MC form is less stable, resulting in a blue-shifted λmax and a faster thermal fade rate.

This solvent-dependent color change is known as solvatochromism.

Part 3: Key Experimental Characterization Protocols

A multi-faceted approach combining several spectroscopic techniques is necessary to fully characterize the mechanism and kinetics of a spirooxazine system.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is the workhorse technique for studying photochromism. It is used to quantify the spectral changes and measure the kinetics of the thermal fading process.[21][22]

Protocol: Kinetic Analysis of Thermal Reversion

-

Preparation: Prepare a dilute solution of the spirooxazine in the desired solvent (e.g., 1 x 10⁻⁵ M).[1] The solution should be protected from UV light to ensure it is fully in the colorless SP form.

-

Initial Spectrum: Record the baseline UV-Vis absorption spectrum of the solution. This will show the characteristic UV absorption of the SP form.[8]

-

Photo-activation: Irradiate the solution in a cuvette with a UV lamp (e.g., 365 nm) until the maximum color intensity is reached, indicating the formation of the photostationary state rich in the MC form.[1][14][22] Uniform irradiation of the sample is critical for accurate kinetics.

-

Kinetic Measurement: Immediately after removing the UV source, begin monitoring the decrease in absorbance at the λmax of the MC form over time at a constant temperature.[22]

-

Data Analysis: The thermal reversion from MC to SP follows first-order kinetics. Therefore, plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting straight line is equal to the negative of the rate constant (-k). The half-life (t1/2) of the colored form can then be calculated as t1/2 = ln(2)/k.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While UV-Vis spectroscopy tracks the electronic changes, NMR spectroscopy provides definitive structural information.[23][24] It is invaluable for distinguishing between the SP and MC forms and identifying the specific isomers present in solution after irradiation.[23][24][25]

Causality in Experimental Choice: NMR is chosen when the precise molecular structure of the photoproducts is unknown or when multiple isomers are suspected. The chemical shifts of protons and carbons are highly sensitive to the change in hybridization and conjugation upon ring-opening.

Protocol: Ex-situ Irradiation for Structural Identification

-

Reference Spectrum: Dissolve the spirooxazine sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H and/or ¹³C NMR spectrum. This represents the pure SP form.

-

Irradiation: Transfer the NMR tube to a UV light source and irradiate for a sufficient time to generate a high concentration of the MC form. For compounds with fast reversion rates, this step may need to be performed at low temperatures to "trap" the MC form.

-

Post-Irradiation Spectrum: Quickly re-insert the sample into the NMR spectrometer and acquire a new spectrum.

-

Analysis: Compare the pre- and post-irradiation spectra. The appearance of new signals and the decrease in the intensity of the original signals confirm the structural transformation.[23] Advanced 2D NMR techniques (like COSY and HSQC) can be used to fully assign the structure of the newly formed MC isomers.

Transient Absorption (TA) Spectroscopy

To understand the primary photochemical events that occur on timescales too fast for conventional spectroscopy, researchers turn to transient (or flash) absorption spectroscopy.[12][26][27][28]

Causality in Experimental Choice: TA spectroscopy is the only method capable of directly observing the fleeting intermediate states involved in the C-O bond cleavage and initial molecular rearrangements.[12][13] It uses a "pump-probe" approach: an ultrashort laser pulse (the pump) initiates the photochemical reaction, and a second, time-delayed pulse (the probe) measures the absorption spectrum of the transient species.[26][27] By varying the delay between the pump and probe, one can construct a "movie" of the reaction dynamics on the femtosecond to nanosecond timescale. This allows for the direct measurement of the rates of bond cleavage and the formation of the initial MC isomers.[12]

Conclusion

The photochromism of spirooxazines is a sophisticated yet elegant mechanism rooted in a reversible, light-induced ring-opening and ring-closing reaction. The transformation from the non-conjugated, colorless spiro form to the planar, conjugated, and colored merocyanine form is the cornerstone of its functionality. A deep understanding of this process, coupled with the ability to manipulate it through chemical substitution and environmental control, is essential for designing next-generation photoresponsive materials. The judicious application of steady-state (UV-Vis, NMR) and time-resolved (Transient Absorption) spectroscopic techniques provides the necessary tools to fully elucidate the structural dynamics and kinetics that govern these remarkable molecular switches.

References

-

Mechanism of photochromic transformations of spirooxazine. (n.d.). ResearchGate. Retrieved from [Link]

- Yang, X.-L., Yang, B.-J., Liu, Y.-Y., & Zhu, H.-J. (2012). Synthesis, Characterization and Photochromic Properties of Novel Spirooxazines. Asian Journal of Chemistry.

- Lukyanov, B. S., & Lukyanova, M. B. (2005). Spirooxazines: synthesis, structure, spectral and photochromic properties. Russian Chemical Reviews, 74(8), 735–759.

-

Mei, Y., et al. (2017). Advances in Spiropyrans/Spirooxazines and Applications Based on Fluorescence Resonance Energy Transfer (FRET) with Fluorescent Materials. Molecules, 22(12), 2235. Available at: [Link]

-

Hadjichristov, G. B., & Minkovska, S. (2023). Photoswitchable Photochromic Chelating Spironaphthoxazines: Synthesis, Photophysical Properties, Quantum-Chemical Calculations, and Complexation Ability. ACS Omega. Available at: [Link]

- Görner, H. (1999). Photoprocesses in Spirooxazines and Their Merocyanines. The Journal of Physical Chemistry A, 103(24), 4746–4752.

-

Hadjichristov, G. B., & Minkovska, S. (2023). Photoswitchable Photochromic Chelating Spironaphthoxazines: Synthesis, Photophysical Properties, Quantum-Chemical Calculations, and Complexation Ability. ACS Omega, 8(24), 21975-21990. Available at: [Link]

-

Reguero, M., et al. (2012). Computational Study of the Mechanism of the Photochemical and Thermal Ring-Opening/Closure Reactions and Solvent Dependence in Spirooxazines. The Journal of Physical Chemistry A, 116(36), 9119–9130. Available at: [Link]

-

Synthesis of spirooxazine compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Delbaere, S., Micheau, J. C., Berthet, J., & Vermeersch, G. (n.d.). Contribution of NMR spectroscopy to the mechanistic understanding of photochromism. SciSpace. Available at: [Link]

-

Photochromic dithienylethenes characterized by in situ irradiation NMR-spectroscopy and electrochemically induced responsiveness on gold substrates. (2019). Journal of Materials Chemistry C. Available at: [Link]

-

Siew, E. R., et al. (2016). Comparative Evaluation of Substituent Effect on the Photochromic Properties of Spiropyrans and Spirooxazines. The Journal of Organic Chemistry, 81(19), 8744–8758. Available at: [Link]

-

Reguero, M., et al. (2012). Computational study of the mechanism of the photochemical and thermal ring-opening/closure reactions and solvent dependence in spirooxazines. The Journal of Physical Chemistry A, 116(36), 9119-30. Available at: [Link]

-

Photo-transformation of spirooxazine. (n.d.). ResearchGate. Retrieved from [Link]

-

Bîrdeanu, M., et al. (2023). Specifics of the Molecular Conformations and Physicochemical Properties of Merocyanine Form of Spirooxazine Derivative: Insights from Experimental and Molecular Dynamics Studies. Molecules, 28(19), 6932. Available at: [Link]

-

Khairutdinov, R. F., Hurst, J. K., & Voloshin, Y. Z. (2000). Tunable photochromism of spirooxazines via metal coordination. Journal of the American Chemical Society, 122(28), 6677-6682. Available at: [Link]

-

Siew, E. R., et al. (2016). Comparative Evaluation of Substituent Effect on the Photochromic Properties of Spiropyrans and Spirooxazines. The Journal of Organic Chemistry, 81(19), 8744–8758. Available at: [Link]

-

Siew, E. R., et al. (2016). Comparative Evaluation of Substituent Effect on the Photochromic Properties of Spiropyrans and Spirooxazines. ResearchGate. Available at: [Link]

-

Mei, Y., et al. (2017). Advances in Spiropyrans/Spirooxazines and Applications Based on Fluorescence Resonance Energy Transfer (FRET) with Fluorescent Materials. PubMed Central. Available at: [Link]

- Abe, J., & Irie, M. (2001). Spirooxazine to Merooxazine Interconversion in the Presence and Absence of Zinc: Approach to a Bistable Photochemical Switch. The Journal of Physical Chemistry A, 105(16), 3914–3919.

-

Studies of a photochromic model system using NMR with ex-situ and in-situ irradiation devices. (n.d.). ResearchGate. Retrieved from [Link]

-

Sub-picosecond transient absorption spectroscopy of substituted photochromic spironaphthoxazine compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Pimienta, V., et al. (2011). Useful Spectrokinetic Methods for the Investigation of Photochromic and Thermo-Photochromic Spiropyrans. Molecules, 16(8), 6894–6929. Available at: [Link]

-

Delbaere, S., et al. (n.d.). Contribution of NMR spectroscopy to the mechanistic understanding of photochromism. Pure and Applied Chemistry, 76(7-8), 1389-1396. Available at: [Link]

-

NMR kinetic investigations of the photochemical and thermal reactions of a photochromic chromene. (2003). R Discovery. Available at: [Link]

-

(a) Absorbance of spirooxazine and (b) spiropyran before UV irradiation. (n.d.). ResearchGate. Retrieved from [Link]

-

Femtosecond transient absorption spectroscopy of non-substituted photochromic spirocompounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Photochromism of spiropyrans and spirooxazines by ring‐opening and ring‐closing reactions. (n.d.). ResearchGate. Retrieved from [Link]

- Beeson, T. D., & Carberry, T. P. (2023). History and fundamentals of molecular photochromism. Australian Journal of Chemistry.

-

A collection of experiments for teaching photochemistry (Technical Report). (n.d.). SciSpace. Available at: [Link]

-

Christie, G. (2008). Photochromism in view. Education in Chemistry. Royal Society of Chemistry. Available at: [Link]

-

Islam, M. S., et al. (2015). The Study of Photochromic Performance and Photofatigue Behavior of Spirooxazine. AIP Conference Proceedings, 1655(1), 030014. Available at: [Link]

-

A spirooxazine derivative as a highly sensitive cyanide sensor by means of UV- visible difference spectroscopy. (2012). RSC Publishing. Available at: [Link]

-

Jacobs, W., et al. (2017). A Structural Analysis of Spiropyran and Spirooxazine Compounds and Their Polymorphs. Crystals, 7(3), 83. Available at: [Link]

-

Photochromic Experiments... (2013). Observations. Retrieved from [Link]

-

Transient Absorption Spectroscopy. (n.d.). University of Tübingen. Retrieved from [Link]

-

Transient Absorption Spectroscopy. (n.d.). Edinburgh Instruments. Retrieved from [Link]

-

Introduction to Transient Spectroscopy and its applications. (n.d.). Andor - Oxford Instruments. Retrieved from [Link]

-

Kinetics of thermal decoloration of a photomerocyanine in mixtures of protic and nonpolar solvents. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Photoswitchable Photochromic Chelating Spironaphthoxazines: Synthesis, Photophysical Properties, Quantum-Chemical Calculations, and Complexation Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spirooxazines: synthesis, structure, spectral and photochromic properties - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Advances in Spiropyrans/Spirooxazines and Applications Based on Fluorescence Resonance Energy Transfer (FRET) with Fluorescent Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Comparative Evaluation of Substituent Effect on the Photochromic Properties of Spiropyrans and Spirooxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Useful Spectrokinetic Methods for the Investigation of Photochromic and Thermo-Photochromic Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Photochromism in view | Feature | RSC Education [edu.rsc.org]

- 23. scispace.com [scispace.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Transient Absorption Spectroscopy | Universität Tübingen [uni-tuebingen.de]

- 27. edinst.com [edinst.com]

- 28. Introduction to Transient Spectroscopy and its applications- Oxford Instruments [andor.oxinst.com]

1,3,3-Trimethylindolinonaphthospirooxazine chemical structure and IUPAC name

An In-Depth Technical Guide to 1,3,3-Trimethylindolinonaphthospirooxazine: Structure, Properties, and Advanced Applications

Introduction: Unveiling a Premier Molecular Switch

1,3,3-Trimethylindolinonaphthospirooxazine stands as a cornerstone molecule within the spirooxazine class of photochromic compounds. Renowned for its robust and reversible color-changing properties, this molecule has garnered significant interest from researchers in materials science, photonics, and increasingly, in the life sciences. Its ability to transition between two distinct isomeric states upon light exposure makes it an exemplary molecular switch, enabling precise control over material and chemical properties at the nanoscale.

This guide, prepared from the perspective of a senior application scientist, delves into the core technical aspects of this compound. We will move beyond simple data recitation to explore the causality behind its unique behavior, the protocols for its synthesis, and the practical insights essential for its application in research and development, including its potential relevance in drug delivery and biomaterial engineering.

PART 1: Chemical Identity and Structural Elucidation

The precise chemical identity is fundamental to understanding the function of any compound. For the molecule , its formal nomenclature and structural features dictate its photochromic behavior.

IUPAC Nomenclature and Synonyms

The standardized IUPAC name for this compound is 1,3,3-Trimethylspiro[indoline-2,3'-naphtho[2,1-b][1][2]oxazine] .[3][4] In scientific literature and commercial catalogs, it is frequently referred to by several synonyms, including:

Core Chemical Structure

The structure is characterized by two heterocyclic moieties—an indoline group and a naphthoxazine group—covalently linked through a single, shared carbon atom known as a spiro center. This spiro linkage is crucial; it holds the two halves of the molecule in a perpendicular (orthogonal) orientation in its ground state, which is key to its photochromic properties.

The key components are:

-

Indoline Moiety: A substituted indoline ring system featuring a nitrogen atom and three methyl groups at the 1 and 3 positions. The indole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in a vast array of bioactive compounds and pharmaceuticals.[8]

-

Naphthoxazine Moiety: A polycyclic aromatic system derived from naphthalene and an oxazine ring.

-

Spiro Carbon: The central sp3-hybridized carbon that joins the indoline and naphthoxazine rings.

Below is a 2D representation of the closed, colorless spirooxazine form.

Caption: 2D Structure of 1,3,3-Trimethylindolinonaphthospirooxazine.

Chemical Identification Data

For precise identification and procurement, the following data are essential.

| Identifier | Value | Source(s) |

| CAS Number | 27333-47-7 | [3][5][6] |

| Molecular Formula | C₂₂H₂₀N₂O | [3][5] |

| Molecular Weight | 328.41 g/mol | [3] |

| Physical Form | White to light yellow solid/powder | [5] |

| Melting Point | 128-130 °C | [6] |

PART 2: The Photochromic Mechanism: A Reversible Transformation

The defining characteristic of spirooxazines is their photochromism—a reversible transformation between two forms having different absorption spectra.[9] This process is driven by the absorption of electromagnetic radiation.

The Spirooxazine (SO) to Merocyanine (MC) Transition

-

Ground State (Spirooxazine - SO): In its thermodynamically stable, colorless (or faintly yellow) state, the molecule exists in the closed-ring spiro form. The spiro C-O bond is intact, and the two heterocyclic systems are electronically isolated.[10]

-

Photoactivation: Upon irradiation with ultraviolet (UV) light (e.g., 365 nm), the molecule absorbs a photon.[10] This provides the energy needed to induce a heterolytic cleavage of the C(spiro)-O bond.[11]

-

Excited State (Merocyanine - MC): The bond cleavage results in a ring-opening isomerization, transforming the molecule into the planar, open-ring merocyanine (MC) form. This form possesses a highly conjugated π-electron system, which is responsible for its strong absorption in the visible spectrum, resulting in a deep blue or violet color.[6][9] The MC form also has a significantly larger dipole moment than the SO form.[9]

Reversion to Ground State

The colored MC form is metastable and can revert to the stable SO form via two primary pathways:

-

Thermal Fading: In the absence of light, the MC form will spontaneously revert to the SO form. This relaxation process follows first-order kinetics, and its rate is highly dependent on temperature and the surrounding solvent matrix.[2][10]

-

Photochemical Reversion: The reversion can be accelerated by exposing the MC form to visible light (e.g., >500 nm), which corresponds to its absorption band.[10]

This reversible process forms the basis of a robust molecular switch, as illustrated below.

Caption: The reversible photoisomerization of spirooxazine.

PART 3: Synthesis and Experimental Protocols

The synthesis of 1,3,3-trimethylindolinonaphthospirooxazine is a well-established procedure, making it accessible for laboratory research. The most common method is a condensation reaction.

Causality in Synthesis: The Logic of Reactant Selection

The synthesis relies on the reaction between an electron-rich methylene base (Fischer's base derivative) and a nitroso-naphthol derivative.

-

1,3,3-Trimethyl-2-methyleneindoline: This reactant provides the indoline portion of the final molecule. The exocyclic methylene group is highly reactive and serves as the nucleophile in the reaction.

-

1-Nitroso-2-naphthol: This compound provides the naphthoxazine moiety. The nitroso (-NO) and hydroxyl (-OH) groups are positioned ortho to each other, which is critical for the subsequent cyclization and dehydration steps that form the oxazine ring.

Step-by-Step Synthesis Protocol

This protocol is adapted from established literature procedures.[12]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 1,3,3-trimethyl-2-methyleneindoline (1 equivalent) and 1-nitroso-2-naphthol (0.95-1.0 equivalents).

-

Solvent Addition: Add a suitable solvent, typically absolute ethanol, to dissolve the reactants. Ethanol is effective because it readily dissolves the reactants and has an appropriate boiling point for the reflux conditions.

-

Reaction Conditions: Heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) and is often complete within 2 to 4 hours.

-

Work-up and Isolation: After the reaction is complete, cool the solution to room temperature. The product often precipitates out of the solution upon cooling. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification: The crude solid residue is then purified. Recrystallization from a suitable solvent like methanol or ethanol is common. For higher purity, flash column chromatography over silica gel (using a solvent system like dichloromethane or a hexane/ethyl acetate mixture) can be employed to yield the final product as a pale yellow solid.[12]

Trustworthiness Note: The purity of the starting 1,3,3-trimethyl-2-methyleneindoline is critical. It can be unstable and should be purified by vacuum distillation before use if it has been stored for an extended period.[13]

PART 4: Applications in Research and Drug Development

The unique properties of 1,3,3-trimethylindolinonaphthospirooxazine provide a versatile platform for a range of applications, from advanced materials to biophysical probes.

Core Applications in Materials Science

-

Ophthalmic Lenses: Its primary commercial application is in photochromic lenses that darken in sunlight (UV exposure) and lighten indoors. Its fatigue resistance is superior to many older spiropyran-based dyes.[10]

-

Optical Data Storage & Switches: The two distinct states (SO and MC) can represent binary data (0 and 1), making it a candidate for high-density, reversible optical memory devices and molecular-scale switches.[6][10]

-

Smart Textiles and Inks: It can be incorporated into polymers and microcapsules to create textiles and inks that change color in response to UV light, offering applications in fashion, safety, and UV-level indication.[9]

Relevance for Drug Development Professionals

While not a therapeutic agent itself, its properties are highly relevant to the field of drug development, particularly in drug delivery and diagnostics.

-

Probing Biomimetic Environments: The merocyanine form exhibits strong solvatochromism, meaning its absorption maximum (λmax) is sensitive to the polarity of its environment.[11] This property allows it to be used as a molecular probe. For instance, when incorporated into liposomes or polymer micelles—common drug delivery vehicles—the shift in its color can provide information about the local polarity and microenvironment within the carrier, which can be crucial for understanding drug loading and release.[11]

-

Light-Triggered Release Systems: The significant structural and polarity change between the SO and MC forms can be harnessed to create "smart" drug delivery systems. By functionalizing a drug carrier (e.g., a hydrogel or vesicle) with spirooxazines, UV light can trigger the isomerization. This switch from the nonpolar SO to the polar MC form can alter the permeability or integrity of the carrier, leading to the controlled, light-triggered release of an encapsulated therapeutic agent.

-

The Indole Scaffold: The indoline core of the molecule is a privileged scaffold in medicinal chemistry, forming the basis for numerous FDA-approved drugs.[8] Research into the synthesis and functionalization of spirooxazines contributes to the broader chemical toolbox available to medicinal chemists designing novel indole-based therapeutics.

Conclusion

1,3,3-Trimethylindolinonaphthospirooxazine is far more than a chemical curiosity; it is a highly functional molecular machine. Its well-understood photochromic mechanism, accessible synthesis, and robust performance have cemented its role in materials science. For researchers in drug development and the life sciences, its utility as an environmental probe and a trigger for controlled-release systems presents exciting opportunities at the interface of chemistry, biology, and medicine. A thorough understanding of its chemical structure and the dynamics of its photo-triggered isomerization is the key to unlocking its full potential in next-generation technologies.

References

-

Tunable photochromism of spirooxazines via metal coordination. (n.d.). PubMed. Retrieved from [Link]

-

Mechanism of photochromic transformations of spirooxazine. (n.d.). ResearchGate. Retrieved from [Link]

-

Yang, X. L., Yang, B. J., Liu, Y. Y., & Zhu, H. J. (2012). Synthesis, Characterization and Photochromic Properties of Novel Spirooxazines. Asian Journal of Chemistry, 24(12), 5555-5559. Retrieved from [Link]

-

Görner, H. (1999). Photoprocesses in Spirooxazines and Their Merocyanines. The Journal of Physical Chemistry A, 103(24), 4736–4743. Retrieved from [Link]

-

Kell, A., & Kalgutkar, R. (2000). Photochromism of Spirooxazines in Homogeneous Solution and Phospholipid Liposomes. Journal of the American Chemical Society, 122(49), 12246–12253. Retrieved from [Link]

-

Synthesis of 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3'-3H-naphtho[2,1-b][1][2]oxazine]. (n.d.). Molbase. Retrieved from [Link]

-

1,3,3-Trimethylspiro[indoline-2,3'-[3h]naphth[2,1-b][1][2]oxazine]. (n.d.). P&S Chemicals. Retrieved from [Link]

-

1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3'-[3H]naphth[2,1-b][1][2]oxazine]. (n.d.). PubChem. Retrieved from [Link]

-

Lin, J., et al. (2009). 5′-Ethoxy-1,3,3-trimethylspiro[indoline-2,3′-3H-naphtho[2,1-b][1][2]oxazine]. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o1695. Retrieved from [Link]

-

Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1][2]oxazine], 6'-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl-. (n.d.). PubChem. Retrieved from [Link]

-

1,3-dihydro-1,3,3-trimethylspiro[2h-indole-2,3'-[3h]naphth[2,1-b][1][2]oxazine]. (n.d.). PubChemLite. Retrieved from [Link]

-

Synthesis, Crystal Structure and Photochromism of a novel spiro [indoline-naphthaline]oxazine deriative. (n.d.). ResearchGate. Retrieved from [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. Retrieved from [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2023). MDPI. Retrieved from [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2023). MDPI. Retrieved from [Link]

Sources

- 1. Tunable photochromism of spirooxazines via metal coordination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemscene.com [chemscene.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 1,3,3-Trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxaz… [cymitquimica.com]

- 6. 1,3,3-Trimethylindolinonaphthospirooxazine | 27333-47-7 [chemicalbook.com]

- 7. 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine] | C22H20N2O | CID 594662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. prepchem.com [prepchem.com]

- 13. 2′-Ethoxy-1,3,3-trimethylspiro[indoline-2,3′-3H-naphtho[2,1-b][1,4]oxazine] - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 1,3,3-Trimethylindolinonaphthospirooxazine

This guide provides a comprehensive technical overview of the spectroscopic methodologies employed in the characterization of the photochromic compound 1,3,3-Trimethylindolinonaphthospirooxazine. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the study and application of photoresponsive molecules.

Introduction: The Allure of a Molecular Switch

1,3,3-Trimethylindolinonaphthospirooxazine is a prominent member of the spirooxazine family, a class of organic compounds renowned for their photochromic properties. This means they can reversibly switch between two distinct molecular forms, each with unique absorption spectra, upon exposure to specific wavelengths of light. This light-induced transformation from a colorless, closed spiro (SP) form to a colored, open merocyanine (MC) form underpins their application in a myriad of fields, including ophthalmic lenses, smart windows, optical data storage, and molecular sensors.

A thorough understanding of the spectroscopic signatures of both the SP and MC forms, as well as the kinetics of their interconversion, is paramount for the rational design and optimization of devices and systems based on this molecular switch. This guide will delve into the core spectroscopic techniques—UV-Visible absorption, Nuclear Magnetic Resonance (NMR), and Fluorescence spectroscopy—providing both the theoretical underpinnings and practical considerations for the analysis of this fascinating molecule.

The Photochromic Mechanism: A Tale of Two Isomers

The photochromism of 1,3,3-trimethylindolinonaphthospirooxazine originates from the reversible cleavage of the C-O spiro bond upon irradiation with ultraviolet (UV) light. This process leads to the formation of the intensely colored, planar merocyanine form. The reverse reaction, the ring-closing to the colorless spiro form, can be induced by visible light or occurs thermally in the dark.

The equilibrium between the SP and MC forms is highly sensitive to the surrounding environment, including solvent polarity and the rigidity of the matrix in which the molecule is embedded. This environmental sensitivity is a key aspect that can be probed and understood through spectroscopic analysis.

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Structural Changes